Cas no 69604-00-8 (Ethyl 5-nitrobenzofuran-2-carboxylate)

Ethyl 5-nitrobenzofuran-2-carboxylate is a nitro-substituted benzofuran derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a benzofuran core functionalized with a nitro group at the 5-position and an ethyl ester at the 2-position, making it a versatile intermediate for further chemical modifications. The compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its reactivity and stability under standard conditions. Its well-defined crystalline form ensures consistent purity, facilitating precise experimental outcomes. The nitro group enhances electrophilic properties, enabling selective transformations in synthetic pathways. Suitable for use in controlled environments, it adheres to standard laboratory safety protocols.
Ethyl 5-nitrobenzofuran-2-carboxylate structure
69604-00-8 structure
Product name:Ethyl 5-nitrobenzofuran-2-carboxylate
CAS No:69604-00-8
MF:C11H9NO5
Molecular Weight:235.1929
MDL:MFCD00275272
CID:512441
PubChem ID:24885448

Ethyl 5-nitrobenzofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-nitrobenzofuran-2-carboxylate
    • 2-Benzofurancarboxylicacid, 5-nitro-, ethyl ester
    • 5-nitrobenzofuran-2-carboxylic acid ester
    • Ethyl 5-nitro-1-benzofuran-2-carboxylate
    • 5-Nitrobenzo[b]furan-2-carboxylic acid ethyl ester
    • 5-nitro-benzofuran-2-carboxylic acid ethyl ester
    • Ethyl 5-nitrobenzo[b]furan-2-carboxylate
    • Vilazodone Intermediate 7
    • 5-Nitrobenzofuran-2-carboxylic Acid Ethyl Ester
    • 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester
    • ethyl 5-nitrobenzo[d]furan-2-carboxylate
    • PubChem15412
    • 5-nitro-2-benzofurancarboxylic acid ethyl ester
    • ethylnitrobenzofurancarboxylate
    • KSC352C3T
    • ATHBGWVHAWGMAL-
    • Ethyl 5-nitrobenzofuran-2-carboxylate, 97%
    • AKOS005071959
    • ethyl-5-nitrobenzofuran-2-carboxylate
    • BWP4ZD8WZF
    • A866800
    • J-640084
    • FT-0620704
    • BCP08877
    • I11522
    • 69404-00-8
    • A836478
    • SCHEMBL2249264
    • J-521153
    • 2-Benzofurancarboxylicacid,5-nitro-,ethyl ester
    • AC-26406
    • MFCD00275272
    • E0950
    • UNII-BWP4ZD8WZF
    • FT-0680847
    • ethyl-5-nitro-1-benzofuran-2-carboxylate
    • CS-M1104
    • ATHBGWVHAWGMAL-UHFFFAOYSA-N
    • 69604-00-8
    • SY024789
    • GEO-01364
    • W-200484
    • BB-0814
    • J-800067
    • DTXSID50989694
    • AMY21658
    • DB-074191
    • Ethyl5-Nitrobenzofuran-2-carboxylate
    • Ethyl-5-nitrobenzo[b]furan-2-carboxylate
    • MDL: MFCD00275272
    • インチ: 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3
    • InChIKey: ATHBGWVHAWGMAL-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)[N+](=O)[O-]

計算された属性

  • Exact Mass: 235.048072g/mol
  • Surface Charge: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 0
  • Hydrogen Bond Acceptor Count: 5
  • 回転可能化学結合数: 3
  • Exact Mass: 235.048072g/mol
  • 単一同位体質量: 235.048072g/mol
  • Topological Polar Surface Area: 85.3Ų
  • Heavy Atom Count: 17
  • 複雑さ: 314
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • 互变异构体数量: 何もない
  • Surface Charge: 0

じっけんとくせい

  • Color/Form: ライトイエローまたはライトブラウンパウダー
  • 密度みつど: 1.362
  • ゆうかいてん: 151.0 to 155.0 deg-C
  • Boiling Point: 359.7 ℃ at 760 mmHg
  • フラッシュポイント: 171.3±22.3 °C
  • Refractive Index: 1.4950 (estimate)
  • PSA: 82.58
  • Solubility: まだ確定していません。

Ethyl 5-nitrobenzofuran-2-carboxylate Security Information

  • Signal Word:Warning
  • 危害声明: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22;S24/25
  • 危険物標識: Xi
  • 储存条件:Sealed in dry,Room Temperature(BD22224)
  • 安全术语:S24/25
  • HazardClass:IRRITANT

Ethyl 5-nitrobenzofuran-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0950-25g
Ethyl 5-nitrobenzofuran-2-carboxylate
69604-00-8 97.0%(GC)
25g
¥590.0 2022-05-30
TRC
E898835-50000mg
Ethyl 5-Nitrobenzofuran-2-carboxylate
69604-00-8
50g
$1372.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-255157-5g
Ethyl 5-nitrobenzofuran-2-carboxylate,
69604-00-8
5g
¥857.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E75490-5g
Ethyl 5-nitrobenzofuran-2-carboxylate
69604-00-8 97%
5g
¥76.0 2023-09-07
Chemenu
CM159954-25g
Ethyl 5-nitro-1-benzofuran-2-carboxylate
69604-00-8 95%
25g
$79 2024-07-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008902-25g
Ethyl 5-nitrobenzofuran-2-carboxylate
69604-00-8 95%
25g
¥326 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R094321-5g
Ethyl 5-nitrobenzofuran-2-carboxylate
69604-00-8 98%
5g
¥229 2024-05-22
TRC
E898835-5g
Ethyl 5-Nitrobenzofuran-2-carboxylate
69604-00-8
5g
$ 145.00 2022-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R094321-25g
Ethyl 5-nitrobenzofuran-2-carboxylate
69604-00-8 98%
25g
¥343 2024-05-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
678716-5G
Ethyl 5-nitrobenzofuran-2-carboxylate
69604-00-8 97%
5G
1029.12 2021-05-17

Ethyl 5-nitrobenzofuran-2-carboxylate 関連文献

Ethyl 5-nitrobenzofuran-2-carboxylateに関する追加情報

Ethyl 5-nitrobenzofuran-2-carboxylate (CAS No. 69604-00-8): A Versatile Intermediate in Modern Chemical Synthesis

Ethyl 5-nitrobenzofuran-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number CAS No. 69604-00-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its nitro-substituted benzofuran core, has garnered considerable attention due to its utility in the development of various bioactive molecules.

The structural framework of Ethyl 5-nitrobenzofuran-2-carboxylate consists of a benzofuran backbone, which is a fused heterocyclic system comprising a benzene ring and a furan ring. The presence of a nitro group at the 5-position and a carboxylate ester at the 2-position imparts unique reactivity and functionality, making it a valuable building block for synthetic chemists. The ester moiety, in particular, facilitates further derivatization through hydrolysis or transesterification, allowing for the introduction of diverse functional groups.

In recent years, the demand for novel heterocyclic compounds has surged, driven by their potential applications in pharmaceuticals and agrochemicals. Ethyl 5-nitrobenzofuran-2-carboxylate has emerged as a key intermediate in the synthesis of various pharmacologically active agents. Its nitro group can be reduced to an amine, enabling the formation of amine-containing heterocycles, which are prevalent in many drugs. Additionally, the carboxylate ester can be converted into other functional groups such as carboxylic acids, amides, or alcohols, depending on the synthetic requirements.

One of the most compelling aspects of Ethyl 5-nitrobenzofuran-2-carboxylate is its role in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop novel antimicrobial agents. The nitro group serves as a handle for further functionalization, allowing chemists to introduce additional substituents that enhance binding affinity to biological targets. Recent studies have demonstrated its utility in constructing complex scaffolds that mimic natural products with potent antimicrobial properties.

Moreover, Ethyl 5-nitrobenzofuran-2-carboxylate has found applications in the field of material science. Its ability to undergo cross-coupling reactions makes it a suitable candidate for polymer synthesis and the development of advanced materials. These materials often exhibit enhanced mechanical properties or unique electronic characteristics, which are desirable for various industrial applications.

The synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the nitration of benzofuran followed by esterification. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly. For instance, transition metal-catalyzed reactions have been employed to achieve regioselective nitration and esterification, minimizing unwanted side products.

In conclusion, Ethyl 5-nitrobenzofuran-2-carboxylate (CAS No. 69604-00-8) is a versatile intermediate with broad applications in pharmaceuticals and material science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists. As research continues to uncover new applications for this compound, its significance in modern chemical synthesis is likely to grow even further.

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